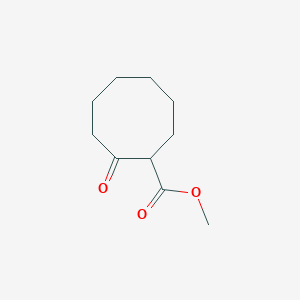

Methyl 2-oxocyclooctane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAADEEISKNEKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280884 | |

| Record name | methyl 2-oxocyclooctane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-73-3 | |

| Record name | 5452-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-oxocyclooctane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

This guide provides an in-depth examination of the synthesis of Methyl 2-oxocyclooctane-1-carboxylate, a significant β-keto ester intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations in experimental design, and the practical nuances that ensure a successful and reproducible synthesis. We will focus on the most robust and widely applied method for this transformation: the Dieckmann condensation.

Strategic Overview: The Importance of a Cyclic β-Keto Ester

Methyl 2-oxocyclooctane-1-carboxylate is a bifunctional molecule whose value lies in the synthetic versatility afforded by its ketone and ester moieties. The eight-membered carbocyclic framework is a structural motif found in various natural products and serves as a valuable scaffold in medicinal chemistry. The true power of this intermediate, however, lies in the reactivity of the β-keto ester system. The acidic proton on the α-carbon, flanked by two carbonyl groups, provides a handle for a vast array of subsequent chemical transformations, including alkylation, acylation, and decarboxylation, making it a critical building block for the construction of more complex molecular architectures.

The primary and most efficient route to this and similar cyclic β-keto esters is the Dieckmann condensation , an intramolecular base-catalyzed cyclization of a diester.[1][2] This reaction is a cornerstone of cyclic compound synthesis and a variation of the venerable Claisen condensation.[3]

The Core Mechanism: Dieckmann Condensation

The synthesis of Methyl 2-oxocyclooctane-1-carboxylate via Dieckmann condensation begins with a linear diester, specifically dimethyl nonanedioate (also known as dimethyl azelate). The reaction is driven by the formation of a thermodynamically stable conjugate base of the β-keto ester product, which requires the use of at least one stoichiometric equivalent of a strong base.[4]

The mechanism unfolds in several key steps:

-

Enolate Formation: A strong base, such as sodium methoxide (CH₃ONa) or sodium hydride (NaH), abstracts an acidic α-proton from one of the ester groups of dimethyl nonanedioate. This deprotonation forms a resonance-stabilized enolate ion.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This step forges the eight-membered ring, resulting in a cyclic tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) as a leaving group and reforming a carbonyl group. This yields the neutral cyclic β-keto ester.

-

Driving the Equilibrium: The newly formed Methyl 2-oxocyclooctane-1-carboxylate has a highly acidic proton on the carbon situated between the two carbonyls (pKa ≈ 11-13). The methoxide base (or another strong base present) readily deprotonates this position. This final, irreversible deprotonation step shifts the entire reaction equilibrium towards the product, driving the condensation to completion.[4]

-

Acidic Workup: A final acidification step (e.g., with HCl or H₂SO₄) is required to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral Methyl 2-oxocyclooctane-1-carboxylate product.

Caption: Mechanism of the Dieckmann Condensation for Methyl 2-oxocyclooctane-1-carboxylate synthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for success.

Materials & Reagents:

-

Dimethyl nonanedioate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), concentrated or 3 M solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Sources

A Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

Methyl 2-oxocyclooctane-1-carboxylate is a significant β-keto ester that serves as a versatile intermediate in advanced organic synthesis. Its unique eight-membered carbocyclic framework, combined with the reactive potential of its ketone and ester functionalities, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a detailed examination of its synthesis via the Dieckmann condensation, robust protocols for its preparation and characterization, and an exploration of its applications in research and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key synthetic intermediate.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. Methyl 2-oxocyclooctane-1-carboxylate is registered under CAS Number 5452-73-3.[1] Its key properties are summarized below, providing a critical reference for handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 5452-73-3 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.235 g/mol | [1] |

| IUPAC Name | Methyl 2-oxocyclooctane-1-carboxylate | N/A |

| Boiling Point | 270.9°C at 760 mmHg | [1] |

| Density | 1.046 g/cm³ | [1] |

| Flash Point | 114.7°C | [1] |

| LogP | 1.69890 | [1] |

Synthesis: The Dieckmann Condensation Pathway

The construction of the cyclic β-keto ester framework of Methyl 2-oxocyclooctane-1-carboxylate is most effectively achieved through the Dieckmann condensation. This intramolecular Claisen condensation is a cornerstone reaction in organic chemistry for forming five- and six-membered rings and can be adapted for larger ring systems, albeit sometimes with challenges related to transannular strain.[2][3][4]

Mechanistic Rationale

The reaction involves the intramolecular cyclization of a linear diester, in this case, dimethyl nonanedioate (also known as dimethyl azelate). The choice of a strong, non-nucleophilic base is critical. Sodium methoxide is a common and logical choice because it matches the ester's alcoholate, preventing transesterification, which would lead to a mixture of products.[3]

The mechanism proceeds through several key steps:

-

Enolate Formation: The base (methoxide) abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

-

Ring Closure & Elimination: The intermediate collapses, eliminating a methoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.

-

Acidic Workup: A final acidic workup is required to neutralize the enolate and yield the final product.[2][3]

Mechanism Diagram

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Methyl 2-oxocyclooctane-1-carboxylate

Introduction

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester, a class of organic compounds that serve as versatile building blocks in chemical synthesis. The presence of a ketone, an ester, and a methine proton alpha to both carbonyls within an eight-membered ring makes it a valuable intermediate for constructing more complex molecular architectures. Understanding its physical and spectroscopic properties is paramount for researchers and drug development professionals who intend to utilize it in synthetic pathways, enabling precise control over reaction conditions, effective purification, and unambiguous structural confirmation.

This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic characteristics of Methyl 2-oxocyclooctane-1-carboxylate. It is designed to equip researchers with the foundational data and practical insights necessary for its effective handling, characterization, and application in a laboratory setting.

Section 1: Chemical Identity and Core Physical Properties

The fundamental physical properties of a compound dictate its behavior under various experimental conditions, influencing choices from solvent selection to purification techniques. Methyl 2-oxocyclooctane-1-carboxylate is identified by the CAS Number 5452-73-3.[1] Its key physical descriptors are summarized below.

| Property | Value | Source |

| CAS Number | 5452-73-3 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.235 g/mol | [1] |

| Boiling Point | 270.9 °C at 760 mmHg | [1] |

| Density | 1.046 g/cm³ | [1] |

| Flash Point | 114.7 °C | [1] |

| Vapor Pressure | 0.00665 mmHg at 25°C | [1] |

| LogP | 1.69890 | [1] |

Discussion of Properties:

-

Molecular Formula and Weight: The formula C₁₀H₁₆O₃ and molecular weight of 184.235 g/mol are fundamental for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.[1]

-

Boiling Point: A relatively high boiling point of 270.9 °C at atmospheric pressure suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition.[1]

-

Density: With a density of 1.046 g/cm³, it is slightly denser than water.[1] This is a crucial consideration for liquid-liquid extractions, where it would typically be found in the organic layer, depending on the solvent used.

-

Flash Point: The flash point of 114.7 °C indicates that the compound is a combustible liquid but not highly flammable under standard laboratory conditions.[1]

-

LogP: The LogP value of approximately 1.7 suggests a moderate lipophilicity, indicating good solubility in many common organic solvents and limited solubility in water.[1]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The key functional groups in Methyl 2-oxocyclooctane-1-carboxylate—a ketone, an ester, and an eight-membered aliphatic ring—give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Methyl 2-oxocyclooctane-1-carboxylate, the IR spectrum is dominated by the stretching vibrations of its two carbonyl groups.

-

C=O Stretch (Ketone): A strong absorption peak is expected in the region of 1705-1725 cm⁻¹ , characteristic of a cyclic ketone. The ring size can influence this frequency.

-

C=O Stretch (Ester): Another strong absorption peak will appear at a slightly higher frequency, typically between 1735-1750 cm⁻¹ , which is characteristic of the ester carbonyl group.

-

C-O Stretch (Ester): A strong, distinct peak corresponding to the C-O single bond stretch of the ester group is expected in the 1000-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclooctane ring and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

-

-OCH₃ (Methyl Ester): A sharp singlet integrating to three protons is expected, typically in the range of 3.6-3.8 ppm .

-

-CH- (Methine): The proton at the C1 position, alpha to both carbonyls, will appear as a multiplet, likely a triplet or doublet of doublets, depending on the coupling with adjacent methylene protons. Its chemical shift will be downfield due to the electron-withdrawing effect of the two carbonyl groups, anticipated in the 3.3-3.6 ppm region.

-

-CH₂- (Cyclooctane Ring): The 12 protons of the cyclooctane ring will produce a series of complex, overlapping multiplets in the upfield region, typically between 1.2-2.5 ppm . The protons on the carbon alpha to the ketone (C3) will be further downfield within this range compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

C=O (Ketone and Ester): Two distinct signals in the downfield region (165-210 ppm ) are expected for the two carbonyl carbons. The ketone carbon (C2) will typically be more downfield (e.g., >200 ppm) than the ester carbon (C=O of the carboxylate group).

-

-OCH₃ (Methyl Ester): A signal for the methyl carbon will appear in the 50-55 ppm range.

-

-CH- (Methine): The C1 carbon will be found in the 55-65 ppm region.

-

-CH₂- (Cyclooctane Ring): The remaining six carbon atoms of the cyclooctane ring will produce signals in the aliphatic region, typically between 20-40 ppm .

Section 3: Experimental Protocol for NMR Sample Preparation and Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for the characterization of Methyl 2-oxocyclooctane-1-carboxylate.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Purity Assessment:

-

Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.

-

Procedure: Before preparing the NMR sample, assess the purity of the compound, for instance, by thin-layer chromatography (TLC) or gas chromatography (GC). A single spot or peak suggests sufficient purity for NMR analysis.

-

-

Solvent Selection:

-

Rationale: The solvent must fully dissolve the sample and should not contain protons that would obscure signals from the analyte. Deuterated solvents are the standard for this purpose.

-

Procedure: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[2]

-

-

Sample Preparation:

-

Rationale: An appropriate concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or shimming difficulties can occur.

-

Procedure for ¹H NMR: Accurately weigh 5-10 mg of Methyl 2-oxocyclooctane-1-carboxylate and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.[2]

-

Procedure for ¹³C NMR: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Standard acquisition parameters are generally sufficient for a routine structural confirmation.

-

Procedure:

-

Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard pulse sequence. A spectral width of ~12 ppm and an acquisition time of 2-4 seconds are typical.

-

For ¹³C NMR: Use a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[2]

-

-

-

Data Processing and Analysis:

-

Rationale: Proper processing is key to extracting meaningful information.

-

Procedure: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and integration values.

-

Section 4: Molecular Structure and Key Features

The interplay between the functional groups and the cyclic structure of Methyl 2-oxocyclooctane-1-carboxylate is key to its reactivity and physical properties. The diagram below illustrates the primary structural features.

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Guide to the Structural Analysis of Methyl 2-oxocyclooctane-1-carboxylate

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester, a class of organic compounds characterized by a ketone functional group positioned at the β-carbon relative to an ester group. Its molecular formula is C₁₀H₁₆O₃, and its structure features a robust eight-membered carbocyclic ring, which imparts unique conformational properties.[1] This bifunctional architecture makes it a valuable intermediate in organic synthesis, providing multiple reaction sites for constructing more complex molecular frameworks.

A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[2] This equilibrium is a pivotal aspect of the compound's reactivity and structure, influenced by factors such as solvent and temperature.[3] A thorough structural analysis, therefore, must not only confirm the primary covalent framework but also characterize this tautomeric behavior. This guide provides a comprehensive overview of the essential analytical techniques and field-proven insights required to fully characterize methyl 2-oxocyclooctane-1-carboxylate, intended for researchers and professionals in drug discovery and chemical synthesis.

Foundational Synthesis: The Dieckmann Condensation

From a synthetic standpoint, the most logical and widely applied method for constructing cyclic β-keto esters like methyl 2-oxocyclooctane-1-carboxylate is the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a base to induce cyclization.[4][5] For the synthesis of our target molecule, the starting material would be dimethyl nonanedioate (also known as dimethyl azelate).

The causality behind this choice is rooted in the mechanism. A strong base, typically an alkoxide like sodium methoxide, selectively deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[6] This enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group, forming a new carbon-carbon bond and creating the eight-membered ring.[7] The reaction is driven to completion by the final deprotonation of the highly acidic α-hydrogen located between the two carbonyl groups in the newly formed β-keto ester product.[4] An acidic workup is then required to neutralize the enolate and yield the final product.[6]

Caption: Workflow for Spectroscopic Structural Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule in solution. [2]It provides detailed information about the chemical environment, connectivity, and relative abundance of nuclei. For methyl 2-oxocyclooctane-1-carboxylate, both ¹H and ¹³C NMR are indispensable.

The presence of keto-enol tautomerism means that the NMR spectrum may show two distinct sets of signals corresponding to each form. [2]The integration of these signals can be used to determine the equilibrium ratio. The position of this equilibrium is highly dependent on the solvent; deuterated chloroform (CDCl₃), a common choice, tends to favor the keto form, while solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding. [8]

Sources

An In-depth Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester that serves as a versatile intermediate in organic synthesis. Its unique structural framework, featuring a medium-sized eight-membered ring, a ketone, and an ester functional group, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, synthesis, and key reactions. The insights provided are intended to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science to harness the full potential of this valuable building block. While direct applications in drug development are not extensively documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor to novel therapeutic agents.

Chemical Structure and Stereochemistry

Methyl 2-oxocyclooctane-1-carboxylate possesses the chemical formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol .[1] The structure consists of a cyclooctanone ring with a methoxycarbonyl group attached to the α-carbon (carbon-1). The presence of a chiral center at carbon-1 means the molecule can exist as a pair of enantiomers. Furthermore, the flexible nature of the eight-membered ring allows for multiple conformations, with the boat-chair conformation generally being the most stable for cyclooctane systems.[2] The molecule exists in a tautomeric equilibrium between the keto and enol forms, with the keto form typically predominating. This equilibrium is a key determinant of its reactivity.

Physical and Spectroscopic Properties

Table 1: Physical Properties of Methyl 2-oxocyclooctane-1-carboxylate

| Property | Value | Source |

| CAS Number | 5452-73-3 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Boiling Point | 270.9 °C at 760 mmHg | [1] |

| Density | 1.046 g/cm³ | [1] |

| Flash Point | 114.7 °C | [1] |

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Predicted/Comparative Data for Methyl 2-oxocycloalkane-1-carboxylates |

| ¹H NMR | * ~3.7 ppm (s, 3H, -OCH₃) : A singlet for the methyl ester protons.[3] * ~3.4 ppm (t, 1H, -CH(C=O)CO₂Me) : A triplet for the proton at the α-position.[3] * ~1.2-2.5 ppm (m, 12H, -CH₂-) : A complex multiplet region for the methylene protons of the cyclooctane ring.[3] |

| ¹³C NMR | * ~205-215 ppm (C=O, ketone) : The ketone carbonyl carbon.[3] * ~170-175 ppm (C=O, ester) : The ester carbonyl carbon.[3] * ~55-60 ppm (-CH(C=O)CO₂Me) : The α-carbon.[3] * ~52 ppm (-OCH₃) : The methyl ester carbon.[3] * ~20-45 ppm (-CH₂-) : The methylene carbons of the cyclooctane ring.[3] |

| IR (Infrared) | * ~1740-1750 cm⁻¹ (C=O, ester) : Strong absorption for the ester carbonyl stretch.[4][5] * ~1710-1720 cm⁻¹ (C=O, ketone) : Strong absorption for the ketone carbonyl stretch.[4][5] * ~1200-1300 cm⁻¹ (C-O, ester) : Strong absorption for the C-O single bond stretch of the ester.[5] |

| MS (Mass Spec) | * m/z 184 ([M]⁺) : Molecular ion peak. * Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-CO₂CH₃, m/z 59). |

Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

The most common and efficient method for the synthesis of cyclic β-keto esters, including methyl 2-oxocyclooctane-1-carboxylate, is the Dieckmann condensation .[6][7][8] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base. For the synthesis of the target molecule, the starting material is dimethyl nonanedioate (also known as dimethyl azelate).

Experimental Protocol: Dieckmann Condensation of Dimethyl Nonanedioate

This protocol is a representative procedure for the synthesis of methyl 2-oxocyclooctane-1-carboxylate.

Materials:

-

Dimethyl nonanedioate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Anhydrous methanol (for quenching)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous toluene.

-

Initiation: A small amount of anhydrous methanol is added to initiate the reaction.

-

Diester Addition: A solution of dimethyl nonanedioate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and excess sodium hydride is cautiously quenched by the slow addition of anhydrous methanol. The mixture is then carefully acidified with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield methyl 2-oxocyclooctane-1-carboxylate.

Key Reactions and Synthetic Utility

Methyl 2-oxocyclooctane-1-carboxylate is a valuable synthetic intermediate due to the reactivity of its functional groups. The acidic α-proton, the ketone, and the ester moiety all provide handles for further molecular elaboration.

Alkylation

The α-proton of the β-keto ester is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then be alkylated by reacting with an alkyl halide, opening the door to a wide range of substituted cyclooctanone derivatives.

This is a general procedure for the alkylation of methyl 2-oxocyclooctane-1-carboxylate.

Materials:

-

Methyl 2-oxocyclooctane-1-carboxylate

-

Sodium methoxide (NaOMe) or other suitable base

-

Anhydrous methanol or other suitable solvent

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere, add methyl 2-oxocyclooctane-1-carboxylate (1.0 equivalent) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis and Decarboxylation

The β-keto ester functionality allows for the removal of the ester group through hydrolysis followed by decarboxylation. This two-step process yields a substituted cyclooctanone. The hydrolysis is typically carried out under basic conditions (saponification), followed by acidification and heating to induce decarboxylation. A more direct, one-pot method is the Krapcho decarboxylation , which is particularly useful for substrates that are sensitive to acidic or basic conditions.[9][10][11][12][13]

This protocol describes a general procedure for the decarboxylation of an alkylated methyl 2-oxocyclooctane-1-carboxylate derivative.

Materials:

-

Alkylated methyl 2-oxocyclooctane-1-carboxylate derivative

-

Lithium chloride (LiCl) or Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkylated methyl 2-oxocyclooctane-1-carboxylate derivative in DMSO. Add a catalytic amount of water and a stoichiometric amount of lithium chloride.

-

Heating: Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-alkylcyclooctanone can be purified by column chromatography or distillation.

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the methyl 2-oxocyclooctane-1-carboxylate scaffold are not prevalent, the cyclooctanone ring system is found in a number of biologically active compounds.[14][15] The functional handles present in methyl 2-oxocyclooctane-1-carboxylate make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted cyclooctanones have been investigated for their antimicrobial and anti-inflammatory activities.[14] The ability to introduce various substituents at the α-position through alkylation, followed by decarboxylation, provides a facile route to a library of 2-substituted cyclooctanones for structure-activity relationship (SAR) studies.

Conclusion

Methyl 2-oxocyclooctane-1-carboxylate is a synthetically valuable molecule that provides access to a range of substituted eight-membered ring systems. Its synthesis via the Dieckmann condensation is a robust and well-established method. The subsequent alkylation and decarboxylation reactions offer a versatile platform for the creation of diverse cyclooctanone derivatives. While its direct application in marketed pharmaceuticals is limited, its potential as a building block in the discovery of new bioactive compounds remains an area of interest for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its properties and reactivity, encouraging further exploration of this intriguing molecule.

References

- PubChem. Methyl 2-oxocycloheptane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Wikipedia. Krapcho decarboxylation. Wikimedia Foundation. Retrieved from [Link]

- The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

- Grokipedia. Krapcho decarboxylation. Grokipedia. Retrieved from [Link]

- Wikipedia. Cyclooctane. Wikimedia Foundation. Retrieved from [Link]

- Chem-Station. (2018). Krapcho Decarboxylation. Chem-Station. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Cyclooctanone in Organic Synthesis and Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... ResearchGate. Retrieved from [Link]

- PubChem. Methyl 1-methyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- LookChem. Methyl 2-oxocyclooctane-1-carboxylate. LookChem. Retrieved from [Link]

- PubChem. Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]/23%3A_Carbonyl_Condensation_Reactions/23.09%3A_Intramolecular_Claisen_Condensations_-_The_Dieckmann_Cyclization)

- Chemistry Stack Exchange. (2019). Reagents in Krapcho's decarboxylation. Chemistry Stack Exchange. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. Retrieved from [Link]

- ResearchGate. 1H NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester (400 MHz, CDCl ). ResearchGate. Retrieved from [Link]

- Organic Syntheses. 2-carbethoxycyclooctanone. Organic Syntheses. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and biological evaluation of cyclopentenone derivatives. ResearchGate. Retrieved from [Link]

- Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

- Organic Chemistry | OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Retrieved from [Link]

- Leah4sci. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. YouTube. Retrieved from [Link]

- Spectroscopy Online. (2018). Infrared spectroscopy of metal carboxylates: I. Determination of free acid in solution. Spectroscopy Online. Retrieved from [Link]

- PubChem. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. Retrieved from [Link]

- Google Patents. US3668255A - Process for alkylation of aliphatic ketones and product. Google Patents.

- ACS Publications. Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. ACS Publications. Retrieved from [Link]

- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. Methyl 2-oxocyclooctane-1-carboxylate|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

"tautomerism in Methyl 2-oxocyclooctane-1-carboxylate"

An In-Depth Technical Guide to the Tautomerism of Methyl 2-oxocyclooctane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxocyclooctane-1-carboxylate, a significant β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is fundamental to its chemical reactivity and dictates its utility in synthetic chemistry and drug development. This guide provides a comprehensive exploration of the tautomeric phenomena in this specific molecule, delving into the structural nuances of the keto and enol forms, the factors governing their interconversion, and the spectroscopic techniques essential for their characterization. Detailed experimental protocols for synthesis and analysis are provided, underpinned by a discussion of the theoretical principles that inform these methodologies. This document serves as a technical resource for scientists aiming to understand and manipulate the tautomeric behavior of Methyl 2-oxocyclooctane-1-carboxylate in their research endeavors.

Introduction: The Duality of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, valued for the rich chemical reactivity stemming from their unique dicarbonyl structure. A key characteristic of these molecules is their existence as a mixture of two interconverting isomers, known as tautomers: the keto form and the enol form.[1][2] This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3][4]

In the case of Methyl 2-oxocyclooctane-1-carboxylate, the equilibrium between the keto and enol forms is particularly intriguing due to the conformational flexibility of the eight-membered ring. The position of this equilibrium is not static; it is profoundly influenced by a variety of factors including the solvent, temperature, and concentration.[5][6][7] Understanding and controlling this equilibrium is paramount for leveraging the distinct reactivity of each tautomer in complex molecule synthesis and for predicting the behavior of drug candidates possessing this scaffold.

The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring-like structure.[8][9] Furthermore, the conjugated π-system in the enol form contributes to its stability.[3][8] This guide will dissect these stabilizing interactions within the context of the cyclooctane ring system.

Structural Analysis of Tautomeric Forms

The two tautomers of Methyl 2-oxocyclooctane-1-carboxylate possess distinct structural and electronic features that govern their spectroscopic signatures and chemical behavior.

The Keto Tautomer

The keto form is characterized by a ketone and an ester carbonyl group attached to the same carbon atom. The α-carbon is sp³ hybridized. The cyclooctane ring can adopt various conformations to minimize steric strain, which in turn can influence the reactivity of the α-proton.

The Enol Tautomer

The enol form features a carbon-carbon double bond (C=C) with a hydroxyl group (-OH) attached to one of the carbons, which is part of a conjugated system with the ester carbonyl group.[8] This tautomer is planar in the region of the enol moiety. The stability of the enol is significantly enhanced by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[8][9]

Logical Relationship: Keto-Enol Tautomerism

Caption: The dynamic equilibrium between the keto and enol forms.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is a sensitive function of both intramolecular and intermolecular factors.

Solvent Effects

The choice of solvent has a profound impact on the position of the tautomeric equilibrium.[5][7][10][11][12][13]

-

Non-polar solvents (e.g., hexane, carbon tetrachloride, benzene) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is a dominant stabilizing interaction, as there is minimal competition from solvent molecules.[5]

-

Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through hydrogen bonding with the enolic proton.

-

Polar protic solvents (e.g., water, methanol) can stabilize both forms by acting as hydrogen bond donors and acceptors. However, they can disrupt the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the more polar keto form.[13]

Intramolecular Hydrogen Bonding

As previously mentioned, the formation of a stable six-membered ring via an intramolecular hydrogen bond is a primary driver for the existence of the enol tautomer.[8][9] The strength of this bond is a key determinant of the enol's stability.

Conjugation

The extended π-system created by the C=C double bond and the ester carbonyl group in the enol form leads to electron delocalization, which is a stabilizing factor.[3][8]

Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

Experimental Protocol: Acylation of Cyclooctanone

This protocol describes a general procedure for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate via acylation of cyclooctanone with dimethyl carbonate.

Materials:

-

Cyclooctanone

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl carbonate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Add cyclooctanone (1.0 equivalent) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux and add dimethyl carbonate (1.5 equivalents) dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 2-oxocyclooctane-1-carboxylate.

Workflow: Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are indispensable for identifying and quantifying the keto and enol forms of Methyl 2-oxocyclooctane-1-carboxylate.[1][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for studying keto-enol tautomerism, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2]

Expected ¹H NMR Spectral Data:

| Tautomer | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH | ~3.5 - 3.8 | t |

| -OCH₃ | ~3.7 | s | |

| Ring CH₂ | ~1.2 - 2.5 | m | |

| Enol | Enolic OH | ~12 - 14 | br s |

| -OCH₃ | ~3.6 | s | |

| Ring CH₂ | ~1.2 - 2.4 | m |

Expected ¹³C NMR Spectral Data:

| Tautomer | Assignment | Expected Chemical Shift (δ, ppm) |

| Keto | Ketone C=O | ~200 - 210 |

| Ester C=O | ~170 - 175 | |

| α-CH | ~50 - 55 | |

| -OCH₃ | ~52 | |

| Enol | Ester C=O | ~175 - 180 |

| Enolic C-OH | ~160 - 170 | |

| Vinylic C | ~90 - 100 | |

| -OCH₃ | ~51 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[1]

Expected IR Absorption Bands:

| Tautomer | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Keto | Ketone C=O stretch | ~1715 - 1725 | Strong |

| Ester C=O stretch | ~1740 - 1750 | Strong | |

| Enol | O-H stretch (intramolecular H-bond) | ~2500 - 3200 | Broad, Weak |

| C=C stretch (conjugated) | ~1600 - 1640 | Medium | |

| Ester C=O stretch (conjugated) | ~1650 - 1670 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated system present in the enol tautomer.[15][16] The keto form typically exhibits a weak n→π* transition at a shorter wavelength, while the enol form shows a stronger π→π* transition at a longer wavelength due to conjugation.[16]

Expected UV-Vis Absorption Maxima (λ_max):

| Tautomer | Transition | Expected λ_max (nm) | Solvent |

| Keto | n→π | ~270 - 290 | Hexane |

| Enol | π→π | ~240 - 260 | Hexane |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

Objective: To determine the keto-enol ratio of Methyl 2-oxocyclooctane-1-carboxylate in different solvents.

Procedure:

-

Prepare solutions of Methyl 2-oxocyclooctane-1-carboxylate (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to unique protons of the keto and enol forms (e.g., the α-proton of the keto form and the enolic OH of the enol form).

-

Calculate the percentage of each tautomer using the integral values.

IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Procedure:

-

For a neat liquid sample, place a drop between two NaCl or KBr plates.

-

For a solution, prepare a 5-10% solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the ketone C=O, ester C=O (conjugated and non-conjugated), C=C, and O-H functional groups.[1]

Workflow: Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of tautomerism.

Conclusion

The tautomerism of Methyl 2-oxocyclooctane-1-carboxylate is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the keto-enol equilibrium is essential for researchers in organic synthesis and medicinal chemistry. By employing a combination of synthesis and spectroscopic techniques as outlined in this guide, scientists can effectively characterize and manipulate the tautomeric composition of this versatile molecule, thereby harnessing its full potential in their scientific pursuits.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Benchchem. A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters.

- Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes.

- Grotjahn, D. B., et al. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Ashenhurst, J. Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. (2022).

- Schiavoni, M. M., et al. Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate.

- Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- The Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. (2016).

- Lianbuanga, J., et al. Computational assessment of the structural analysis of different cyclooctene isomers. (2018).

- RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

- ResearchGate. Solvent Effect over the Keto−Enol Tautomerization Equilibrium.

- ResearchGate. Keto-enol content in solvents of different polarity.

- Cook, A., & Feltman, P. M. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Sigma-Aldrich. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9.

- ResearchGate. The pathway for an enol-keto tautomerism in the reaction between...

- LookChem. methyl 2-oxocyclohexanecarboxylate - 41302-34-5, C8H12O3, density, melting point, boiling point, structural formula, synthesis. (2025).

- ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...

- ResearchGate. Ultraviolet (UV)–visible (Vis) absorption spectra of the enol-(S)-1...

- Leah4sci. Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. (2015).

- Unknown. Carbonyl - compounds - IR - spectroscopy.

- Semantic Scholar. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2007).

- The Organic Chemistry Tutor. Keto-Enol Tautomerism. YouTube. (2024).

- ACS Publications. The Infrared Spectra of Some metal Chelates of β-Diketones.

- Unknown. IR: carbonyl compounds.

- ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.

- LookChem. How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?

- Chemistry LibreTexts. 4.4: UV-Visible Spectroscopy. (2022).

- Chemistry Unplugged by Dr. Anjali Singh. IR Spectroscopy of Carbonyl Compounds and factors affecting. YouTube. (2021).

- ResearchGate. (PDF) Ultrafast vibrational and structural dynamics of dimeric cyclopentadienyliron dicarbonyl examined by infrared spectroscopy.

- PubChem. Methyl 2-oxocycloheptane-1-carboxylate.

- Ashenhurst, J. UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016).

- Carvalho, F. R., et al. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. NIH.

- Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester.

- Al-Hourani, B. J. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023).

- Ashenhurst, J. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. (2016).

- Nicklaus, M. C., et al. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. (2016).

- Semantic Scholar. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. fiveable.me [fiveable.me]

- 9. m.youtube.com [m.youtube.com]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Value of a Versatile β-Keto Ester

An In-depth Technical Guide to Methyl 2-oxocyclooctane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic β-keto ester, a class of organic compounds possessing both a ketone and an ester functional group where the ketone is at the β-position relative to the ester.[1] This structural arrangement confers unique reactivity that makes it a highly valuable intermediate in synthetic organic chemistry. The cyclooctane framework itself is a significant structural motif found in a variety of natural products and pharmacologically active molecules. The ability to functionalize this eight-membered ring with precision is paramount for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of Methyl 2-oxocyclooctane-1-carboxylate, presenting it as a key building block for constructing complex molecular architectures.

Core Synthesis: The Dieckmann Condensation

The most direct and industrially relevant method for synthesizing cyclic β-keto esters, including Methyl 2-oxocyclooctane-1-carboxylate, is the Dieckmann condensation.[2] This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[3]

Causality of the Reaction

The reaction is initiated by a strong base, such as sodium methoxide or potassium tert-butoxide, which deprotonates the α-carbon (the carbon adjacent to an ester carbonyl group).[2][4] This deprotonation is favorable because the resulting negative charge is stabilized by resonance delocalization onto the oxygen of the carbonyl, forming a reactive intermediate known as an enolate.[1] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide (e.g., methoxide), forming the cyclic β-keto ester.[2][5]

For the synthesis of Methyl 2-oxocyclooctane-1-carboxylate, the required starting material is a 1,9-diester, such as dimethyl nonanedioate (also known as dimethyl azelate).

Caption: Logical workflow of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Methyl 2-oxocyclooctane-1-carboxylate

This protocol is adapted from established procedures for Dieckmann condensations.[2][6]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Reagents: In the flask, suspend sodium methoxide (1.1 equivalents) in a dry, aprotic solvent such as toluene or THF.

-

Addition of Diester: Dissolve dimethyl nonanedioate (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred base suspension at room temperature under a nitrogen atmosphere.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the mixture to room temperature and carefully quench by pouring it into a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl 2-oxocyclooctane-1-carboxylate.

Chemical Reactivity: The Hub of Synthetic Utility

The synthetic power of Methyl 2-oxocyclooctane-1-carboxylate stems from the reactivity of the β-dicarbonyl system. The proton on the carbon situated between the ketone and ester carbonyls (the α-carbon) is particularly acidic (pKa ≈ 10-12 in DMSO) and can be easily removed by a moderately strong base to form a stabilized enolate.[1] This enolate is a soft nucleophile, poised for a variety of carbon-carbon bond-forming reactions.

Caption: Key synthetic transformations starting from the β-keto ester.

α-Alkylation

Alkylation at the α-position is one of the most important reactions of β-keto esters.[7] The enolate, generated by treating Methyl 2-oxocyclooctane-1-carboxylate with a base, readily participates in Sₙ2 reactions with alkyl halides or other electrophiles.[7] This allows for the introduction of a wide variety of substituents onto the cyclooctane ring.

Experimental Protocol: α-Alkylation

-

Enolate Formation: In a dry flask under a nitrogen atmosphere, dissolve Methyl 2-oxocyclooctane-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or acetone). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.). Stir the mixture at room temperature for 30-60 minutes.

-

Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture. The reaction may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion. Monitor by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting α-alkylated product can be purified by chromatography.

Decarboxylation: Accessing Substituted Cyclooctanones

While the α-alkylated β-keto ester is a useful molecule, the subsequent removal of the ester group is often the ultimate goal. This transformation, known as decarboxylation, provides access to α-substituted cyclooctanones, which are highly valuable scaffolds in medicinal chemistry.[8][9]

The most common method for this is the Krapcho decarboxylation , which involves heating the β-keto ester in a dipolar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl) and a small amount of water.[10] The reaction proceeds via nucleophilic attack of the halide on the methyl group of the ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate.[10] This method is advantageous as it often proceeds in high yield and avoids harsh acidic or basic conditions that could cause side reactions.[10]

Experimental Protocol: Krapcho Decarboxylation

-

Setup: In a round-bottom flask, combine the α-alkylated Methyl 2-oxocyclooctane-1-carboxylate derivative (1.0 eq.), lithium chloride (LiCl, 2-3 eq.), and a small amount of water (2-3 eq.) in dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to a high temperature (typically 140-180 °C) and maintain it for several hours until the evolution of CO₂ ceases and TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract several times with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, wash thoroughly with water and brine to remove DMSO, dry over anhydrous sodium sulfate, and concentrate. The final α-substituted cyclooctanone can be purified by column chromatography or distillation.

Applications in Drug Discovery and Development

The true value of Methyl 2-oxocyclooctane-1-carboxylate lies in its role as a versatile synthetic precursor. The ability to perform sequential alkylation and decarboxylation provides a robust and predictable route to a diverse library of α-substituted cyclooctanones.

| Reaction Step | Reagents & Conditions | Purpose | Typical Yield |

| Dieckmann Condensation | Dimethyl nonanedioate, NaOMe, Toluene, Reflux | Ring formation to create the β-keto ester scaffold | Good to Excellent |

| α-Alkylation | Base (K₂CO₃ or NaH), Alkyl Halide (R-X), DMF | Introduction of diverse side chains (R-group) | Good to Excellent |

| Krapcho Decarboxylation | LiCl, H₂O, DMSO, 150-180 °C | Removal of the ester to yield the final ketone | Excellent |

These substituted cyclooctanone cores can be further elaborated using the vast toolkit of ketone chemistry to build complex molecules. Many biologically active compounds feature cyclic frameworks, and the ability to systematically modify the cyclooctane ring allows researchers to perform structure-activity relationship (SAR) studies, optimizing properties like potency, selectivity, and metabolic stability.[11] While specific drugs directly derived from this starting material are not broadly cited, the synthetic strategy it enables is fundamental in programs targeting various diseases, from inflammation to oncology, where novel cyclic scaffolds are continuously explored.[12][13]

Conclusion

Methyl 2-oxocyclooctane-1-carboxylate is more than just a chemical compound; it is a strategic tool for molecular construction. Its efficient synthesis via the Dieckmann condensation and its predictable reactivity as a β-keto ester provide a reliable platform for creating functionalized eight-membered rings. For researchers, scientists, and drug development professionals, understanding the synthesis and manipulation of this intermediate opens the door to a vast chemical space, enabling the design and synthesis of novel therapeutic agents built upon the versatile cyclooctanone scaffold.

References

- Fiveable. β-keto esters - Organic Chemistry II Key Term.

- University of California, Los Angeles.

- BenchChem.

- BenchChem.

- Fiveable. Methyl 2-oxocyclohexanecarboxylate Definition - Organic Chemistry Key Term.

- Wikipedia.

- Chemical Review and Letters. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.

- Chemical Review and Letters. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.

- Alfa Chemistry.

- Sigma-Aldrich.

- AK Lectures.

- ChemSrc.

- ResearchGate. (PDF)

- National Institutes of Health.

- MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- Chemistry LibreTexts.

- Wikipedia.

- ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.

- Sigma-Aldrich.

- LookChem.

- Organic Syntheses.

- Organic Chemistry Portal.

- National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry.

- University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions.

- PubChem.

- PubChem.

- PubChem.

- PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester.

- Master Organic Chemistry.

- The Organic Chemistry Tutor.

- Professor Dave Explains.

- PubChem. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester.

Sources

- 1. fiveable.me [fiveable.me]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2-oxocyclooctane-1-carboxylate via Dieckmann Condensation: An Application and Protocol Guide

Introduction: The Strategic Importance of the Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. At its core, it is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to yield a cyclic β-keto ester.[1][2] This reaction, first reported by the German chemist Walter Dieckmann, has become a cornerstone for the construction of five- and six-membered carbocyclic and heterocyclic frameworks.[1][3] While highly effective for these common ring sizes, its application to the synthesis of larger rings, such as the eight-membered ring of Methyl 2-oxocyclooctane-1-carboxylate, presents unique challenges, including the potential for competing intermolecular side reactions.[3][4]

Methyl 2-oxocyclooctane-1-carboxylate and other cyclic β-keto esters are highly valuable synthetic intermediates.[5][6] The presence of both a ketone and an ester functionality allows for a diverse range of subsequent chemical transformations, making them key building blocks in the synthesis of complex natural products, pharmaceuticals, and fragrances.[5][6][7] This application note provides a detailed protocol for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate, delving into the mechanistic underpinnings, experimental considerations, and troubleshooting strategies to empower researchers in achieving successful and efficient cyclization.

Mechanistic Rationale: A Stepwise Intramolecular Cyclization

The Dieckmann condensation proceeds through a well-established, base-catalyzed mechanism analogous to the intermolecular Claisen condensation.[8][9] The entire process is a series of equilibrium steps, with the final deprotonation of the product driving the reaction to completion.[10][11]

The key mechanistic steps are as follows:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the starting diester (e.g., dimethyl sebacate) to form a resonance-stabilized enolate.[3][11] The choice of base is critical; sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over alkoxides like sodium ethoxide, especially in aprotic solvents, to minimize side reactions.[3][12]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[13][14] This intramolecular cyclization step forms a tetrahedral intermediate.[15]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., methoxide).[10][11] This results in the formation of the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton located between the two carbonyl groups (pKa ≈ 11).[16][17] The alkoxide generated in the previous step, or any remaining base in the reaction mixture, rapidly deprotonates this position.[11][17] This irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the product.[10][18]

-

Acidic Workup: A final protonation step during the acidic workup neutralizes the enolate to yield the final Methyl 2-oxocyclooctane-1-carboxylate product.[3][15]

Caption: Workflow of the Dieckmann Condensation for Methyl 2-oxocyclooctane-1-carboxylate Synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Methyl 2-oxocyclooctane-1-carboxylate from dimethyl sebacate using sodium hydride as the base in an anhydrous aprotic solvent.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Dimethyl sebacate | C₁₂H₂₂O₄ | 230.30 | 1.0 eq | Ensure high purity. |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 eq | Highly reactive; handle with care under inert atmosphere.[19] |

| Anhydrous Toluene | C₇H₈ | 92.14 | Sufficient volume | Aprotic solvent; must be rigorously dried.[12] |

| Anhydrous Hexanes | C₆H₁₄ | 86.18 | For washing NaH | Must be anhydrous.[19] |

| 1 M Hydrochloric acid | HCl | 36.46 | For workup | To neutralize the reaction.[20] |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup | To neutralize excess acid. |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | For workup | To aid in phase separation.[12] |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | For drying | To remove residual water from the organic phase.[20] |

Step-by-Step Procedure

-

Preparation of Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Maintain a positive pressure of inert gas throughout the reaction to exclude moisture and oxygen.

-

-

Dispensing and Washing of Sodium Hydride:

-

Under an inert atmosphere, weigh the required amount of sodium hydride (60% dispersion in mineral oil) and transfer it to the reaction flask.

-

Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil.[19] Allow the NaH to settle, and carefully remove the hexane wash with a cannula or syringe.

-

-

Reaction Initiation:

-

Add anhydrous toluene to the flask containing the washed sodium hydride.

-

In the dropping funnel, prepare a solution of dimethyl sebacate in anhydrous toluene.

-

Begin vigorous stirring of the sodium hydride suspension in toluene.

-

Add the dimethyl sebacate solution dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen gas.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene).[12]

-

Maintain the reflux for several hours (typically 4-20 hours, depending on the scale and substrate).[12]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting diester.[19]

-

-

Reaction Quenching and Workup:

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Carefully and slowly quench the reaction by adding 1 M HCl to neutralize the excess sodium hydride and protonate the enolate product.[20] Caution: Vigorous hydrogen gas evolution will occur.

-

Continue adding the acid until the aqueous layer is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (2-3 times).[20]

-

-

Purification:

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[12]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Methyl 2-oxocyclooctane-1-carboxylate.[12]

-

Troubleshooting and Considerations for Optimizing Yield

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive base due to moisture exposure.[19] 2. Insufficient amount of base.[19] 3. Non-anhydrous solvent or reagents.[12][22] | 1. Use freshly opened or properly stored NaH; ensure proper washing.[19] 2. Use at least a full equivalent of base to drive the equilibrium.[18] 3. Use freshly distilled, anhydrous solvents and dry reagents.[12] |

| Incomplete Reaction | 1. Reaction time is too short.[19] 2. Insufficient heating.[19] | 1. Monitor the reaction by TLC/GC-MS and extend the reaction time as needed.[19] 2. Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent. |

| Formation of Byproducts | 1. Intermolecular condensation (dimerization).[3] 2. Hydrolysis of the ester product.[12] | 1. Employ high-dilution conditions by adding the diester slowly to the base suspension. 2. Ensure strictly anhydrous conditions and perform the acidic workup at low temperatures.[18] |

Conclusion

The Dieckmann condensation remains a powerful and indispensable tool for the synthesis of cyclic β-keto esters. The successful synthesis of Methyl 2-oxocyclooctane-1-carboxylate hinges on careful attention to experimental detail, particularly the rigorous exclusion of moisture and the use of an appropriate base and solvent system. By understanding the mechanistic principles and adhering to the detailed protocol and troubleshooting guidance provided, researchers can effectively leverage this classic reaction to access valuable cyclic intermediates for a wide range of applications in modern organic synthesis.

References

-

Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

- Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press.

-

Fiveable. (n.d.). Methyl 2-oxocyclohexanecarboxylate Definition. Fiveable. Retrieved from [Link]

-